2,4-dimethyl-9H-pyrido[2,3-b]indole
CAS No.: 13315-71-4
Cat. No.: VC20775927
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dimethyl-9H-pyrido[2,3-b]indole - 13315-71-4](/images/no_structure.jpg)
Specification
CAS No. | 13315-71-4 |
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Molecular Formula | C13H12N2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | 2,4-dimethyl-9H-pyrido[2,3-b]indole |
Standard InChI | InChI=1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15) |
Standard InChI Key | BZDDKRSSKMTRDZ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=C2C3=CC=CC=C3N=C2N1)C |
SMILES | CC1=CC(=NC2=C1C3=CC=CC=C3N2)C |
Canonical SMILES | CC1=CC(=NC2=C1C3=CC=CC=C3N2)C |
Introduction
2,4-Dimethyl-9H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the pyridoindole family. It is characterized by a fused ring structure that includes both pyridine and indole moieties. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 2,4-dimethyl-9H-pyrido[2,3-b]indole can be achieved through various methods. One notable approach involves the cyclization of appropriate precursors using palladium-catalyzed reactions. This method has been optimized to enhance yield and purity.
Example Synthesis Route
A common synthetic route includes the following steps:
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Formation of Precursors: Starting materials such as substituted anilines and carbonyl compounds are prepared.
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Cyclization Reaction: The precursors undergo cyclization in the presence of a palladium catalyst, leading to the formation of the pyridoindole structure.
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Purification: The crude product is purified through recrystallization or chromatography to obtain pure 2,4-dimethyl-9H-pyrido[2,3-b]indole.
Biological Activities
Research has indicated that compounds within the pyridoindole family exhibit a range of biological activities, including:
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Antioxidant Properties: Studies suggest that these compounds can scavenge free radicals, potentially offering protective effects against oxidative stress.
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Anticancer Activity: Preliminary investigations have shown that certain derivatives may inhibit cancer cell proliferation through various mechanisms.
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Neuroprotective Effects: Some studies propose that pyridoindoles may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structural characteristics of 2,4-dimethyl-9H-pyrido[2,3-b]indole make it a valuable scaffold in medicinal chemistry:
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Drug Development: Its derivatives are being explored as potential drug candidates for various diseases, including cancer and neurological disorders.
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Research Tool: The compound serves as a model for studying structure-activity relationships in drug design.
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